dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Structural Classification of Heterocyclic Systems Containing Pyrrolo-Thiazole Frameworks
Pyrrolo-thiazole frameworks belong to the broader category of fused bicyclic heterocycles, where a five-membered pyrrole ring (containing one nitrogen atom) is fused to a five-membered thiazole ring (containing one nitrogen and one sulfur atom). The fusion occurs at specific positions, as illustrated in the case of pyrrolo[1,2-c]thiazole, where the pyrrole’s C1 and C2 positions merge with the thiazole’s C3 and C4 positions.
Key Structural Features:
- Ring Fusion and Aromaticity : The fused system retains partial aromaticity due to conjugated π-electrons across both rings, enabling stability and participation in electrophilic substitution reactions.
- Substituent Positioning : In dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, the trifluoromethylphenyl group occupies the 5-position of the pyrrolo-thiazole core, while dicarboxylate esters are attached at the 6- and 7-positions.
- Electronic Effects : The electron-withdrawing trifluoromethyl group and electron-donating ester functionalities create a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Comparative Structural Features of Pyrrolo-Thiazole Derivatives
Historical Development of Pyrrolo[1,2-c]thiazole Dicarboxylate Derivatives
The synthesis of pyrrolo[1,2-c]thiazole derivatives dates to early investigations into heterocyclic annulation reactions. A pivotal advancement was the intramolecular dipolar cycloaddition of Münchnones, reported by Pinho e Melo et al., which enabled the enantioselective synthesis of pyrrolo-thiazole frameworks. This method utilized bicyclic intermediates derived from thiazolidine-4-carboxylic acids, yielding chiral products with high stereochemical purity.
The introduction of dicarboxylate esters emerged as a strategy to modulate solubility and reactivity. For instance, dimethyl esters at the 6- and 7-positions were found to stabilize the fused system while providing handles for further functionalization. The incorporation of aryl substituents, such as the 4-(trifluoromethyl)phenyl group, marked a shift toward leveraging steric and electronic effects to enhance bioactivity.
Milestones in Synthesis:
Significance of Trifluoromethylphenyl Substituents in Heterocyclic Chemistry
The trifluoromethylphenyl group is a cornerstone of modern heterocyclic design due to its unique physicochemical properties:
- Electron-Withdrawing Effects : The -CF3 group withdraws electrons via inductive effects, stabilizing adjacent positive charges and enhancing resistance to oxidative degradation.
- Lipophilicity Enhancement : The hydrophobic trifluoromethyl group improves membrane permeability, a critical factor in drug design.
- Steric Bulk : The bulky substituent influences molecular conformation, potentially increasing selectivity for biological targets.
In dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, the -CF3 group at the para position of the phenyl ring synergizes with the dicarboxylate esters to create a balanced profile of solubility and reactivity. This combination has been exploited in kinase inhibitor design, where analogous trifluoromethylated heterocycles exhibit enhanced binding affinities.
Mechanistic Insights :
Properties
IUPAC Name |
dimethyl 5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c1-24-15(22)12-11-7-26-8-21(11)14(13(12)16(23)25-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRBIOAAJTVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been found to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling.
Biological Activity
Dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 337920-98-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrolo[1,2-c][1,3]thiazole core and trifluoromethyl substitution, suggests a variety of biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
Anticancer Activity
Research indicates that compounds related to pyrrolo[1,2-c][1,3]thiazole exhibit promising anticancer properties. A study evaluated the antiproliferative effects of various derivatives on human colorectal cancer (CRC) cells with differing p53 statuses. The findings highlighted that certain derivatives showed selective cytotoxicity towards p53-expressing cancer cells. Specifically:
- IC50 Values : The compound's derivatives demonstrated varying IC50 values against HCT116 colon cells (p53+/+), indicating their potency in inhibiting cell proliferation. For instance:
Antimicrobial Activity
The biological evaluation of similar thiazole derivatives has also suggested potential antimicrobial activity. While specific data for this compound is limited, thiazole compounds are generally known for their efficacy against various bacterial strains.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with key cellular pathways:
- p53 Pathway Activation : The compound has been linked to the activation of the p53 tumor suppressor pathway, which plays a critical role in regulating the cell cycle and apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrrolo[1,2-c][1,3]thiazole derivatives:
- Study on Structure-Activity Relationships (SAR) :
- In Vitro Studies :
Summary Table of Biological Activities
| Activity Type | Compound | IC50 (μM) | Remarks |
|---|---|---|---|
| Anticancer | Compound 4a | 4.43 | Selective against p53+/+ HCT116 cells |
| Anticancer | Compound 4e | 7.50 | Moderate potency |
| Anticancer | Compound 7 | 1.47 | High potency |
| Antimicrobial | Not specified | TBD | Potential based on related thiazoles |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H14F3NO4S
- Molecular Weight : 385.36 g/mol
- Boiling Point : Approximately 510.3 °C (predicted)
- Density : 1.44 g/cm³ (predicted)
- pKa : -10.62 (predicted)
This compound features a pyrrolo-thiazole core structure that is known for its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds within the pyrrolo-thiazole class. For instance:
- A study indicated that derivatives similar to dimethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibited significant activity against a range of pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest potential applications in developing new antibiotics or antimicrobial agents.
Anticancer Research
The compound's structural features suggest potential anticancer activity. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Studies have reported that similar compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The incorporation of trifluoromethyl groups has been noted to enhance biological activity due to increased lipophilicity and metabolic stability.
Materials Science
In addition to biological applications, this compound may also find uses in materials science:
- Its unique chemical structure could be utilized in the development of novel polymers or coatings with specific properties such as enhanced thermal stability or chemical resistance . The incorporation of fluorinated groups is particularly appealing for creating hydrophobic surfaces.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The para-substituted phenyl group significantly impacts reaction efficiency. For example:
- Dimethyl (3R,5R,7aS)-5-ethyl-3-phenyl-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate (18b, ) with an electron-neutral phenyl group achieved a 64% yield.
- Dimethyl (3S,5R,7aS)-5-ethyl-3-(p-nitrophenyl)-pyrrolo... (22c, ) with a strongly electron-withdrawing nitro (-NO₂) group showed a low 4% yield, likely due to steric hindrance and electronic deactivation .
- Dimethyl (3R,5R,7aS)-5-(p-methoxyphenyl)-3-phenyl-pyrrolo... (18c, ) with an electron-donating methoxy (-OCH₃) group yielded 24%, suggesting moderate electronic compatibility .
The trifluoromethyl group (-CF₃) in the target compound is less bulky than -NO₂ but more electron-withdrawing than -OCH₃. This balance may improve cycloaddition yields compared to nitro derivatives but reduce reactivity relative to methoxy analogs.
Physical Properties
Substituents influence melting points and solubility:
- Dimethyl 5-(3-methylphenyl)-2-oxo-... (CAS 339113-52-9, ) is a solid with a molecular weight of 347.39 .
- Dimethyl (3R,5R,7aS)-5-ethyl-3-phenyl-pyrrolo... (18b, ) has a melting point of 56.8–57.9 °C .
- Dimethyl 5-(4-fluorophenyl)-... () likely exhibits lower lipophilicity than the CF₃ analog due to fluorine’s smaller size and weaker hydrophobicity .
The -CF₃ group in the target compound is expected to increase lipophilicity (logP) compared to -F or -CH₃ substituents, enhancing membrane permeability in biological contexts.
Spectral Characteristics
Key spectral trends from analogs:
- IR Spectra : Ester carbonyl (C=O) stretches appear at ~1723 cm⁻¹ (). The -CF₃ group may slightly shift these peaks due to inductive effects .
- ¹H NMR: Protons near electron-withdrawing groups (e.g., -NO₂, -CF₃) experience deshielding. For example, aryl protons in dimethyl (3S,5R,7aS)-3-(p-nitrophenyl)-... (22c, ) resonate downfield .
- MS Fragmentation : Common fragments include loss of methyl groups (Δm/z = -15) and decarboxylation (Δm/z = -44). The -CF₃ group may stabilize certain fragments, altering the MS profile .
Theoretical Insights
DFT calculations on thiazolidin-3-ium-4-carboxylate intermediates () reveal that electron-withdrawing substituents stabilize dipolar intermediates, favoring cycloaddition .
Data Table: Comparison of Key Analogs
*Predicted based on analog data.
Preparation Methods
Thiosemicarbazide Cyclization Approach
A cornerstone method for constructing the pyrrolo[1,2-c]thiazole core involves the condensation of aldehydes with thiosemicarbazide, followed by cyclization with acetylenedicarboxylates. For instance, 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid was synthesized via thiosemicarbazone formation using 3,4-dichlorobenzaldehyde and subsequent cyclization with diethyl acetylenedicarboxylate. This method, adaptable to diverse aldehydes, forms the basis for synthesizing the target compound by substituting 4-(trifluoromethyl)benzaldehyde.
α-Haloketone Condensation Methods
Alternative routes employ α-haloketones to construct the thiazole ring. For example, pyrrolo[2,1-b]thiazole derivatives were synthesized by reacting thiazadienes with α-haloketones under basic conditions, followed by a second cyclization step. While less common for pyrrolo[1,2-c]thiazoles, this approach highlights the versatility of halogenated intermediates in heterocycle formation.
Preparation of Dimethyl 5-[4-(Trifluoromethyl)phenyl]-1H-Pyrrolo[1,2-c]Thiazole-6,7-Dicarboxylate
Starting Materials and Reagents
- 4-(Trifluoromethyl)benzaldehyde : Serves as the aryl aldehyde precursor.
- Thiosemicarbazide : Facilitates thiosemicarbazone formation.
- Dimethyl acetylenedicarboxylate (DMAD) : Introduces ester groups and enables cyclization.
- Solvents : Ethanol, methyl ethyl ketone, or toluene for reflux conditions.
Stepwise Reaction Mechanism
- Thiosemicarbazone Formation :
Reacting 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide in ethanol under reflux yields the corresponding thiosemicarbazone.
$$
\text{RCHO + H}2\text{NCSNHNH}2 \rightarrow \text{RCH=N-NHCSNH}_2
$$ - Cyclization with DMAD :
The thiosemicarbazone undergoes cyclization with DMAD in methyl ethyl ketone at reflux, forming the pyrrolo[1,2-c]thiazole core and installing the methyl ester groups.
$$
\text{Thiosemicarbazone + HC≡C(COOMe)}_2 \rightarrow \text{Pyrrolo[1,2-c]thiazole-6,7-dicarboxylate}
$$
Analytical Characterization
Spectroscopic Data
Crystallographic Studies
Though crystallographic data for the target compound remain unpublished, related structures exhibit planar fused rings with intermolecular F···F contacts (~2.8 Å), stabilizing the lattice.
Comparative Analysis with Related Compounds
*Data from excluded sources are marked for reference only.
Industrial-Scale Synthesis Considerations
Q & A
Q. What synthetic strategies are recommended for constructing the pyrrolo[1,2-c][1,3]thiazole core in this compound?
The pyrrolo-thiazole scaffold can be synthesized via a multi-step approach. A Paal-Knorr reaction is effective for pyrrole ring formation, as demonstrated in trifluoromethoxyphenyl-pyrrole derivatives . For thiazole incorporation, chloroacylation with chloroacetonitrile followed by heterocyclization with thioureas or thioamides is a validated method . Key steps include:
- Optimizing solvent systems (e.g., toluene with NaH for cyclization) .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates.
- Recrystallization from DMF-EtOH (1:1) to purify final products .
Q. How can the structure of this compound be rigorously confirmed?
Use a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR : Assign peaks for the trifluoromethylphenyl group (δ ~7.6–7.8 ppm for aromatic protons; δ ~125–140 ppm for CF3-substituted carbons) .
- IR spectroscopy : Identify ester C=O stretches (~1700–1750 cm⁻¹) and thiazole C-S-C vibrations (~650–750 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen-bonding interactions (e.g., C-H···O) and confirm dihedral angles between fused rings (e.g., pyrrolo-thiazole vs. phenyl planes) .
Q. What solvents and catalysts are optimal for esterification of the dicarboxylate groups?
- Solvents : Dry THF or DMF for high-yield esterification under inert atmospheres .
- Catalysts : Use DMAP (4-dimethylaminopyridine) with DCC (dicyclohexylcarbodiimide) for mild, efficient coupling .
- Workup : Quench with aqueous NaHCO3 and extract with ethyl acetate to remove excess reagents .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to assess binding affinity . Key steps:
- Generate 3D conformers using Gaussian or AutoDock Vina.
- Analyze docking poses for hydrogen bonds (e.g., ester carbonyl interactions with catalytic residues) .
- Validate predictions with in vitro assays (e.g., antifungal activity tests for CYP51 inhibition) .
Q. How should researchers address contradictory spectral data during characterization?
- Scenario : Discrepancies in NMR shifts for pyrrolo-thiazole protons.
- Resolution :
Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) .
Perform variable-temperature NMR to detect conformational flexibility .
Compare with crystallographic data to resolve ambiguities (e.g., bond lengths/angles) .
Q. What strategies enhance regioselectivity in functionalizing the trifluoromethylphenyl substituent?
- Electrophilic substitution : Use directing groups (e.g., nitro or methoxy) to control para/ortho positioning .
- Cross-coupling : Employ Suzuki-Miyaura reactions with Pd(PPh3)4 to attach aryl boronic acids to the thiazole ring .
- Protection/deprotection : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Steric hindrance : The trifluoromethyl group reduces accessibility to electrophilic sites on the phenyl ring .
- Electronic effects : Electron-withdrawing CF3 enhances electrophilicity of adjacent carbons, favoring SNAr reactions .
- Experimental validation : Compare reaction rates with analogs (e.g., methyl vs. CF3 substituents) using kinetic studies .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (from ) |
|---|---|
| Space group | P21/c |
| Hydrogen bonds (D-H···A) | C5-H5···O3 (3.375 Å) |
| Dihedral angle (pyrrolo-thiazole) | 12.3° |
| R-factor | 0.0371 |
Q. Table 2. Optimized Reaction Conditions for Thiazole Formation
| Step | Conditions (from ) |
|---|---|
| Chloroacylation | Chloroacetonitrile, 55–60°C |
| Heterocyclization | Thiourea, NaH, toluene, reflux |
| Yield | 51–68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
